molecular formula C42H82N4O2 B12687741 N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) CAS No. 93918-54-8

N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)

Cat. No.: B12687741
CAS No.: 93918-54-8
M. Wt: 675.1 g/mol
InChI Key: SEACOSILDQEZMB-XPWSMXQVSA-N
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Description

Chemical Structure and Properties N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) (CAS 93918-54-8) is a diamide compound featuring a central ethylenediamine backbone linked via imino groups to two 9-octadecenamide moieties. The molecular formula is C₄₂H₈₂N₄O₂ (MW: 675.126), with an InChIKey of SEACOSILDQEZMB-UHFFFAOYSA-N . The 9-octadecenamide groups contain a monounsaturated C18 hydrocarbon chain, contributing to its lipophilic character (XLogP3: 12.0366) and a polar surface area (PSA) of 82.26 Ų . Industrially, it is available at 99% purity, packaged in 25 kg cartons, and produced by Chemlyte Solutions Co., Ltd. since 2019 .

Properties

CAS No.

93918-54-8

Molecular Formula

C42H82N4O2

Molecular Weight

675.1 g/mol

IUPAC Name

(E)-N-[2-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C42H82N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,43-44H,3-16,21-40H2,1-2H3,(H,45,47)(H,46,48)/b19-17+,20-18+

InChI Key

SEACOSILDQEZMB-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) typically involves the reaction of ethylenediamine with 9-octadecenoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amides or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.

Scientific Research Applications

Materials Science

N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) is utilized in the development of advanced materials:

  • Polymer Synthesis : The compound can act as a monomer or crosslinking agent in the synthesis of polymers. Its long alkyl chains contribute to the hydrophobic properties of the resulting materials.
  • Coatings : It is used in formulating coatings that require enhanced durability and resistance to environmental degradation.

Biomedicine

In biomedicine, this compound shows promise due to its biological activity:

  • Drug Delivery Systems : Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability.

    Case Study : A study demonstrated that formulations containing N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) significantly enhanced the delivery efficiency of anticancer drugs in vitro.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

Environmental Science

The compound's potential applications extend to environmental remediation:

  • Adsorbent Materials : It can be incorporated into adsorbent materials for the removal of pollutants from water due to its affinity for organic contaminants.
    Application AreaEffectiveness
    Heavy Metal RemovalHigh
    Organic PollutantsModerate

Mechanism of Action

The mechanism of action of N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in acyl chain length, saturation, and backbone modifications. Below is a comparative analysis:

N,N'-Ethylenebis(hexanamide) (CAS 50905-12-9)

  • Structure : Ethylenediamine backbone with two hexanamide (C6) groups.
  • Properties : Shorter acyl chains reduce lipophilicity (lower XLogP3) and molecular weight (MW: ~328.47), enhancing solubility in polar solvents.
  • Applications : Likely used in polymer stabilization or as a surfactant intermediate. The shorter chains limit its utility in high-viscosity formulations compared to the C18 target compound .

Hexadecanamide,N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- (CAS 19019-45-5)

  • Structure : Ethylenediamine backbone with two saturated hexadecanamide (C16) groups.
  • Properties : Higher melting point due to saturated chains vs. the target’s unsaturated C18 chains. Reduced fluidity and flexibility limit its use in lubricants.
  • Applications : More suited for rigid matrix applications, such as coatings or thermoplastics .

N,N’-[Ethylenebis(iminoethylene)]bisdocosanamide (CAS 72014-39-2)

  • Structure : Extended docosanamide (C22) chains.
  • Properties: Increased molecular weight (MW: ~779.43) and viscosity due to longer saturated chains. Higher thermal stability but reduced solubility in nonpolar solvents.
  • Applications : Functions as a thickener or anti-wear additive in heavy-duty lubricants, contrasting with the target compound’s balance of fluidity and hydrophobicity .

N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12-octadecadienamide) (CAS 93918-51-5)

  • Structure : Diunsaturated C18 chains (9,12-octadecadienamide).
  • Properties: Additional double bonds lower melting point and oxidative stability compared to the monounsaturated target compound. Higher reactivity in free-radical reactions.
  • Applications: Potential in bio-based polymers but requires stabilizers to mitigate oxidation .

Comparative Data Table

Compound (CAS) Acyl Chain Saturation MW XLogP3 Applications
93918-54-8 (Target) C18 Mono-unsaturated 675.13 12.04 Lubricants, surfactants
50905-12-9 C6 Saturated ~328.47 ~6.5 Polymer stabilizers
19019-45-5 C16 Saturated ~583.00 ~11.2 Coatings, thermoplastics
72014-39-2 C22 Saturated ~779.43 ~14.5 Heavy-duty lubricants
93918-51-5 C18 Di-unsaturated 673.11 11.8 Bio-polymers (with stabilizers)

Key Research Findings

  • Synthetic Pathways: The target compound’s synthesis likely involves reacting ethylenediamine derivatives with 9-octadecenoyl chloride, analogous to methods in for macrocyclic ligands .
  • Environmental and Safety Profile : A related acetamide derivative (CAS 41608-81-5) failed Canadian environmental criteria under CEPA, suggesting the need for rigorous biodegradability assessments for the target compound .
  • Performance in Formulations: The monounsaturated C18 chains in the target compound provide optimal balance between hydrophobicity (XLogP3 >12) and fluidity, making it superior to saturated analogs in low-temperature lubricant applications .

Biological Activity

N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide), also known as Octadecanamide, is a compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C42H82N4O2C_{42}H_{82}N_{4}O_{2} with a molecular weight of 678.03 g/mol . This compound has garnered attention in various fields of research, particularly in pharmacology and biochemistry, due to its bioactive properties.

The biological activity of N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) can be attributed to several mechanisms:

  • Cell Membrane Interaction : The long hydrocarbon chains in its structure may enhance its interaction with lipid membranes, influencing membrane fluidity and permeability.
  • Apoptosis Induction : Studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells by activating intrinsic pathways .
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial effects against various pathogens, likely due to disruption of microbial cell membranes .

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting significant anticancer potential.
    • The compound was shown to induce apoptosis through the activation of caspase pathways, particularly caspase-3 and -9 .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain .
    • The mechanism appears to involve membrane disruption and leakage of intracellular contents.

Data Table: Biological Activity Summary

Biological ActivityMechanismModel/System UsedKey Findings
AnticancerApoptosis InductionHuman cancer cell linesDose-dependent cytotoxicity
AntimicrobialMembrane DisruptionVarious bacterial strainsMIC: 50-100 µg/mL
Cell Membrane InteractionAlteration of membrane propertiesLipid bilayer modelsIncreased permeability observed

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